2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide is a useful research compound. Its molecular formula is C16H15N5O2S and its molecular weight is 341.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide is related to compounds that have been studied for their potential in medicinal chemistry. An example is the study on the synthesis of 2-substituted 4H-pyrido[1,3]oxazin-4-ones via intramolecular O-arylation of N-aroyl- and N-heteroaroyl-(iso)nicotinamides, indicating its relevance in the development of new bicyclic heteroaromatic chemical series with high potential in medicinal chemistry (Slowinski et al., 2013).
Nicotinamide Derivatives and Antimicrobial Activity
Research has been conducted on nicotinamide derivatives, which are chemically related to this compound, for their potential antimicrobial activity. For instance, a study describes the synthesis of benzonitrile/nicotinonitrile based s-triazines as new potential antimycobacterial agents, highlighting the antimicrobial potential of compounds structurally related to this compound (Patel et al., 2014).
Nicotinamide in Cellular Metabolism and DNA Repair
Studies on nicotinamide, a core structure in this compound, reveal its significant role in cellular metabolism and DNA repair. Nicotinamide is essential for the formation of nicotinamide adenine dinucleotide (NAD), a critical molecule in energy metabolism and cellular repair processes. For example, nicotinamide has been shown to stimulate repair of DNA damage in human lymphocytes, indicating its potential therapeutic use in mitigating DNA damage (Berger & Sikorski, 1980).
Electrochemical Studies
Compounds structurally similar to this compound have been subjects of electrochemical studies. For example, research on the electroreduction of 2-methylthio-4,6-di(alkylamino)-1,3,5-triazines on mercury electrodes explores the electrochemical properties of related compounds, which can be informative for understanding the electrochemical behavior of this compound (Higuera et al., 2002).
Mechanism of Action
Target of Action
The primary targets of the compound 2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine and other choline esters that function as neurotransmitters .
Mode of Action
This compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode . The compound interacts with both the catalytic site and peripheral anionic site of the AChE active site .
Biochemical Pathways
The inhibition of AChE and BuChE by this compound affects the cholinergic pathway. This pathway is involved in many physiological functions, including muscle movement, breathing, heart rate, learning, and memory. By inhibiting AChE and BuChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
The molecular and cellular effects of this compound’s action include increased acetylcholine levels in the synaptic cleft and enhanced cholinergic transmission . These effects can potentially improve cognitive function and memory, making the compound a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s .
Properties
IUPAC Name |
2-methylsulfanyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-24-15-12(6-4-8-18-15)14(22)17-9-10-21-16(23)11-5-2-3-7-13(11)19-20-21/h2-8H,9-10H2,1H3,(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYBSUYGBMRIJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.